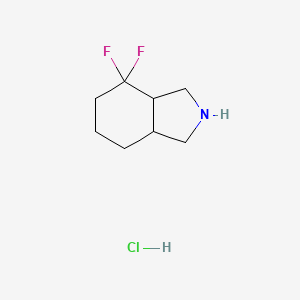

4,4-ジフルオロオクタヒドロ-1H-イソインドール塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4-difluoro-octahydro-1H-isoindole hydrochloride is a versatile chemical compound used in various scientific research fields. It exhibits intriguing properties that make it valuable in drug discovery, organic synthesis, and material science.

科学的研究の応用

Biological Activities

Research indicates that 4,4-difluoro-octahydro-1H-isoindole hydrochloride exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry. Some notable findings include:

- Antiviral Activity : Preliminary studies suggest potential applications in inhibiting neuraminidase, an enzyme associated with influenza virus pathogenicity .

- Antitumor Properties : In vitro evaluations have demonstrated antimitotic activity against human tumor cells, indicating its potential as an anticancer agent .

Therapeutic Applications

The unique structural characteristics of 4,4-difluoro-octahydro-1H-isoindole hydrochloride allow for diverse therapeutic applications:

- Neuraminidase Inhibitors : The compound may serve as a lead structure for developing antiviral drugs targeting influenza virus by inhibiting neuraminidase activity.

- Anticancer Agents : Its demonstrated cytotoxic effects against tumor cells position it as a candidate for cancer treatment development.

Data Tables

Case Study: Antiviral Activity

A study investigated the efficacy of 4,4-difluoro-octahydro-1H-isoindole hydrochloride as a neuraminidase inhibitor. The results indicated that the compound effectively reduced viral replication in infected cell lines, showcasing its potential as an antiviral agent against influenza viruses .

Case Study: Antitumor Activity

In another study focused on cancer treatment, researchers evaluated the cytotoxic effects of this compound on various human tumor cell lines. The findings revealed significant antitumor activity with IC50 values demonstrating effectiveness comparable to existing chemotherapeutic agents .

作用機序

It’s worth noting that indole derivatives, which this compound is a part of, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-octahydro-1H-isoindole hydrochloride typically involves the fluorination of an isoindole precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

化学反応の分析

Types of Reactions

4,4-difluoro-octahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

Oxidation: Formation of difluoroisoindole derivatives.

Reduction: Formation of partially or fully reduced isoindole compounds.

Substitution: Formation of substituted isoindole derivatives.

類似化合物との比較

Similar Compounds

1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene: A fluorescent dye used in imaging and sensing applications.

2,6-Diethyl-4,4-difluoro-1,3,5,7-tetramethyl-8-4-(2-propinyloxy): Another difluoroboradiazaindacene derivative used in organic electronics.

Uniqueness

4,4-difluoro-octahydro-1H-isoindole hydrochloride is unique due to its specific fluorination pattern and the presence of the isoindole core. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

生物活性

4,4-Difluoro-octahydro-1H-isoindole hydrochloride (CAS No. 2411288-36-1) is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by the isoindole core with difluoromethyl substitutions. The presence of fluorine atoms in the structure is significant as it can enhance the lipophilicity and biological activity of the compound.

Research indicates that 4,4-difluoro-octahydro-1H-isoindole hydrochloride interacts with several molecular targets, influencing various biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2), which are critical in inflammatory and neurodegenerative processes .

- Antioxidant Activity : The compound exhibits antioxidant properties by modulating Nuclear Factor Kappa B (NF-kB) pathways, thereby reducing oxidative stress .

- Anti-inflammatory Effects : Its ability to inhibit TNF-α suggests potential in treating inflammatory conditions.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of 4,4-difluoro-octahydro-1H-isoindole hydrochloride against various cancer cell lines. The compound's IC50 values were determined using MTT assays across different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 116.26 |

| HeLa | 140.60 |

| HL-60 | 148.59 |

These results indicate a moderate level of cytotoxicity, suggesting potential for further development in cancer therapeutics .

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer potential of this compound. Mice treated with 4,4-difluoro-octahydro-1H-isoindole hydrochloride showed significant reductions in tumor size compared to control groups over a 60-day period. Histopathological analyses revealed minimal toxicity to surrounding tissues, indicating a favorable safety profile .

Case Studies

- Cancer Treatment : A study evaluated the efficacy of this compound in treating lung adenocarcinoma (A549-Luc) in nude mice. The results indicated a substantial reduction in tumor growth and improved survival rates among treated groups .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of 4,4-difluoro-octahydro-1H-isoindole hydrochloride against neurodegenerative conditions through its MAO-B inhibition activity. This suggests possible applications in Alzheimer's disease therapy .

特性

IUPAC Name |

7,7-difluoro-1,2,3,3a,4,5,6,7a-octahydroisoindole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-2-6-4-11-5-7(6)8;/h6-7,11H,1-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUVBVKSNQTUOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2C(C1)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。